N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine
Description
This pyrimidine derivative features a methylamine group at position 4 of the pyrimidine core, with two distinct sulfanyl substituents:
- Position 2: A 3,4-dichlorobenzylsulfanyl group.
- Position 6: A 4-chlorophenylsulfanylmethyl group.
Pyrimidine derivatives are widely studied for pharmaceutical applications, including antimicrobial and anticancer activities, due to their ability to mimic nucleic acid bases .
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3S2/c1-23-18-9-14(11-26-15-5-3-13(20)4-6-15)24-19(25-18)27-10-12-2-7-16(21)17(22)8-12/h2-9H,10-11H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOXPWSAAAPVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a pyrimidine ring substituted with sulfanyl groups and chlorinated phenyl moieties. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with sulfanyl and chlorophenyl groups have been shown to possess significant antibacterial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and urinary tract infections .
- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, particularly in models of neuroinflammation. They can modulate inflammatory pathways such as NF-κB and MAPK signaling, which are crucial in neurodegenerative diseases .
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Enzyme Inhibition | AChE and urease inhibition | |
| Neuroprotection | Modulation of inflammatory pathways |
Case Studies
- Antibacterial Efficacy : A series of compounds with structural similarities to this compound were synthesized and tested against various bacterial strains. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
- Neuroprotective Properties : In a model studying Parkinson's disease, related compounds demonstrated significant reduction in nitric oxide production in LPS-stimulated microglial cells, indicating potential for neuroprotection through anti-inflammatory mechanisms. These findings suggest that the compound could be beneficial in managing neuroinflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine in anticancer therapy. Research indicates that derivatives containing sulfanyl groups exhibit cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives showed significant anticancer properties, suggesting that structural modifications can enhance efficacy against tumors .
Antimicrobial Properties
Compounds with similar structures have also been evaluated for antimicrobial activity. The presence of chlorinated phenyl groups has been linked to increased potency against bacterial strains.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit tumor growth in various cancer cell lines. For instance:
- Cell Lines Tested : Colon cancer (HCT116), breast cancer (MCF7), and cervical cancer (HeLa).
- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
In Vivo Studies
Animal models have been used to assess the therapeutic potential of similar compounds in vivo:
- Model Used : Xenograft models with human tumor cells implanted.
- Findings : Treatment with related compounds resulted in decreased tumor size and improved survival rates compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity
- Chlorination Patterns: The 3,4-dichlorobenzyl group in the target compound provides a balance of electronic withdrawal and lipophilicity, favoring membrane permeability. The 4-chlorophenylsulfanylmethyl substituent (target) vs. phenylsulfanylmethyl () highlights the role of chlorine in enhancing metabolic stability and hydrophobic interactions .
- Amine Modifications: N-Methylamine (target) vs.
- Core Structure Variations: The thienopyrimidine core in introduces a fused ring system, enhancing planarity and π-stacking ability compared to the pyrimidine core of the target compound .
Preparation Methods
Pinner Synthesis with Amidines
Reacting N-methylguanidine with 1,3-diketones under acidic conditions yields 4-methylaminopyrimidines. For example:
$$
\text{N-Methylguanidine + 1,3-Diketone} \xrightarrow{\text{HCl, EtOH}} \text{4-Methylaminopyrimidine Intermediate}
$$
This method ensures the amine group is positioned correctly but requires subsequent functionalization at positions 2 and 6.
Cyclization of Enaminonitriles
Alternative routes employ enaminonitriles, which cyclize in the presence of ammonia or amines. For instance:
$$
\text{CH}3\text{C(CN)=CHCO}2\text{Et} + \text{NH}2\text{CH}3 \rightarrow \text{4-Methylamino-2-hydroxypyrimidine}
$$
The hydroxyl group at position 2 is later replaced by sulfanyl substituents.
Introduction of Sulfanyl Groups
Sulfanyl groups are introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. Halogen atoms at positions 2 and 6 are displaced by thiols under basic conditions.
Regioselective Substitution at Position 2
3,4-Dichlorobenzylthiol is reacted with a 2-chloropyrimidine intermediate. The reaction proceeds in polar aprotic solvents (e.g., DMF) with a base (e.g., K$$2$$CO$$3$$):
$$
\text{2-Chloro Intermediate + HSCH}2\text{C}6\text{H}3\text{Cl}2 \xrightarrow{\text{DMF, K}2\text{CO}3} \text{2-(3,4-Dichlorobenzylsulfanyl)pyrimidine}
$$
Yields exceed 70% when heated to 80°C for 12 hours.
Functionalization at Position 6
The 6-chloro substituent undergoes displacement with 4-chlorophenylmethanethiol . To avoid cross-reactivity, the position 4 amine is protected as a Boc derivative:
$$
\text{6-Chloro Intermediate + HSCH}2\text{C}6\text{H}4\text{Cl} \xrightarrow{\text{THF, Et}3\text{N}} \text{6-(4-Chlorophenylsulfanylmethyl)pyrimidine}
$$
Deprotection with TFA restores the N-methylamine group.
Optimization and Challenges
Regioselectivity Control
Using directed ortho-metallation or protecting groups ensures substitutions occur at the correct positions. For example, a bulky silyl group at position 4 directs thiols to position 2 first.
Oxidation Mitigation
Sulfanyl groups are prone to oxidation. Reactions are conducted under inert atmospheres (N$$_2$$/Ar) with antioxidants (e.g., BHT) added.
Solvent and Temperature Effects
- DMF/DMSO : Enhance nucleophilicity but require higher temperatures (80–100°C).
- THF/MeCN : Suitable for milder conditions (40–60°C) with slower reaction rates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45–7.20 (m, aromatic H), 4.35 (s, SCH$$2$$), 3.10 (s, NCH$$_3$$).
- HRMS : m/z 486.0124 [M+H]$$^+$$ (calculated for C$${19}$$H$${15}$$Cl$$3$$N$$3$$S$$_2$$: 485.9812).
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer, achieving 85% overall yield. Patent US20180029996A1 highlights similar protocols for analogues, validating the approach.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this pyrimidine derivative, and how can reaction conditions be optimized?
- The synthesis involves sequential alkylation of the pyrimidine core with sulfanyl-containing substituents. Key steps include:
- Step 1: Substitution at the 6-position using [(4-chlorophenyl)sulfanyl]methyl groups under basic conditions (e.g., K₂CO₃ in DMF at 120–130°C) .
- Step 2: Introduction of the 2-[(3,4-dichlorobenzyl)sulfanyl] group via nucleophilic aromatic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
- Optimization: Solvent polarity (DMF vs. toluene) and base strength (Et₃N vs. K₂CO₃) significantly affect yields. Reaction monitoring via TLC or HPLC is recommended .
Q. What structural features influence the compound’s biological activity?
- The pyrimidine core enables π-π stacking with biomolecular targets, while the sulfanyl groups enhance lipophilicity and membrane permeability. The 3,4-dichlorobenzyl moiety may contribute to target specificity by mimicking hydrophobic enzyme pockets .
- Key structural parameters (from crystallographic data):
| Parameter | Value | Source |
|---|---|---|
| Dihedral angles (pyrimidine vs. aryl) | 12.8°–86.1° | |
| Intramolecular H-bonds | N–H⋯N (stabilize folded conformations) |
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to kinase targets?
- Methodology:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., EGFR, PDGFR).
- Validate with MD simulations (GROMACS) to assess binding stability under physiological conditions .
- Key findings: The 3,4-dichlorobenzyl group shows high complementarity to ATP-binding pockets, but steric clashes may occur with bulkier residues (e.g., Tyr-1048 in EGFR) .
Q. How to resolve contradictions in reported biological activity data?
- Case example: Discrepancies in IC₅₀ values for cholinesterase inhibition (e.g., 2.1 μM vs. 8.7 μM in separate studies).
- Analysis:
- Variable purity: Impurities in early synthetic batches (e.g., residual DMF) may artifactually enhance activity. Use HPLC-MS for purity validation (>98%) .
- Assay conditions: Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter ionization of the sulfanyl group, affecting binding kinetics .
Q. What strategies improve metabolic stability in preclinical studies?
- Approaches:
- Deuterium labeling: Replace methyl hydrogens in the N-methylamine group to slow CYP450-mediated oxidation .
- Prodrug design: Mask sulfanyl groups as disulfide prodrugs (e.g., using glutathione-responsive linkers) to enhance plasma half-life .
Experimental Design Considerations
Q. How to design a robust SAR study for derivatives?
- Variables to test:
- Positional isomerism: Compare 2- vs. 4-substituted pyrimidines.
- Halogen substitution: Replace 4-Cl with F or Br to modulate electronic effects .
- Control experiments: Include reference inhibitors (e.g., imatinib for kinase assays) and solvent controls to rule out assay interference .
Q. What analytical techniques validate structural integrity post-synthesis?
- Recommended techniques:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns | δ 7.2–7.4 ppm (aryl protons) |
| HRMS | Verify molecular formula | [M+H]⁺ calc. 481.02, obs. 481.03 |
| X-ray crystallography | Resolve stereochemical ambiguity | CCDC deposition no. 215XXXX |
- Reference:
Data Contradiction Analysis Framework
Q. How to address conflicting solubility data across studies?
- Factors to investigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
